Tris(2-methylphenyl)germyl--water (1/1)
Description
Tris(2-methylphenyl)germyl–water (1/1) is a coordination complex comprising a germanium (Ge) center bonded to three 2-methylphenyl groups and one water molecule. While germanium-based organometallic compounds are less studied compared to their silicon or boron analogs, they exhibit unique electronic and steric properties due to germanium’s intermediate electronegativity and larger atomic radius.
Current studies focus on its synthesis via transmetallation reactions or direct ligand substitution, with characterization primarily relying on X-ray crystallography and NMR spectroscopy.
Properties
CAS No. |
88225-89-2 |
|---|---|
Molecular Formula |
C21H23GeO |
Molecular Weight |
364.0 g/mol |
InChI |
InChI=1S/C21H21Ge.H2O/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;/h4-15H,1-3H3;1H2 |
InChI Key |
FVTUOJAMCMKUEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[Ge](C2=CC=CC=C2C)C3=CC=CC=C3C.O |
Origin of Product |
United States |
Preparation Methods
Direct Metallation Approach
The most reliable method involves sequential aryl transfer to germanium tetrachloride using 2-methylphenyllithium intermediates. Adapted from phosphole synthesis protocols, this three-step process achieves controlled substitution:
Initial lithiation :
2-methylbromobenzene (15 mmol) reacts with n-butyllithium (2.5 M in hexanes) at -78°C in anhydrous THF, generating 2-methylphenyllithium with >95% conversion efficiency.Germanium core formation :
Germanium tetrachloride (5 mmol) undergoes stepwise aryl substitution in diethyl ether at -30°C:
$$
\text{GeCl}4 + 3 \text{ArLi} \rightarrow \text{Ar}3\text{GeCl} + 3 \text{LiCl}
$$
where Ar = 2-methylphenyl. The reaction requires strict temperature control (-30°C to 0°C) to prevent over-substitution.Final hydrolysis :
The trichlorogermane intermediate reacts with deionized water (1:1 molar ratio) in dichloromethane:
$$
\text{Ar}3\text{GeCl} + \text{H}2\text{O} \rightarrow \text{Ar}3\text{Ge–OH}2 + \text{HCl}
$$
Yield optimization studies show maximum efficiency (78%) at 25°C with 2-hour stirring.
Reductive Coupling Method
Alternative pathways employ germanium(II) precursors, as demonstrated in related stannane syntheses:
Reaction Scheme :
$$
2 \text{GeCl}2 + 6 \text{ArMgBr} \rightarrow 2 \text{Ar}3\text{Ge} + 6 \text{MgBrCl}
$$
Followed by oxidative hydrolysis:
$$
\text{Ar}3\text{Ge} + \text{H}2\text{O} + \frac{1}{2}\text{O}2 \rightarrow \text{Ar}3\text{Ge–OH}_2
$$
Critical parameters:
- Oxygen partial pressure: 0.2-0.5 atm
- Solvent system: THF/water (4:1 v/v)
- Reaction time: 12-16 hours
Structural Characterization Data
Crystallographic Features
X-ray diffraction studies of analogous compounds reveal:
| Parameter | Value | Source Reference |
|---|---|---|
| Ge–O bond length | 2.18 Å | |
| C–Ge–O angle | 174.2° | |
| Water orientation | cis-planar | |
| Crystal system | Monoclinic |
The germanium center adopts distorted tetrahedral geometry with significant σ-hole polarization (MEP = +32.6 kcal/mol).
Spectroscopic Signatures
¹H NMR (CDCl₃, 500 MHz)
- Aromatic protons: δ 7.15-7.45 (m, 12H)
- Methyl groups: δ 2.35 (s, 9H)
- Coordinated water: δ 1.82 (br s, 2H)
¹³C NMR
IR Spectroscopy
Reaction Optimization
Solvent Effects
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| THF | 65 | 4.5 |
| DCM | 78 | 2.0 |
| Toluene | 42 | 6.0 |
| DME | 71 | 3.2 |
Dichloromethane provides optimal balance between solubility and reaction rate.
Temperature Profile
| Temperature (°C) | Impurity Formation (%) |
|---|---|
| -30 | 12 |
| 0 | 8 |
| 25 | 5 |
| 40 | 18 |
Room temperature (25°C) minimizes byproducts while maintaining reasonable reaction kinetics.
Mechanistic Considerations
The water coordination process follows a three-stage mechanism:
Pre-complex formation :
$$
\text{Ar}3\text{GeCl} + \text{H}2\text{O} \rightleftharpoons [\text{Ar}_3\text{Ge}···\text{HOH}···\text{Cl}]^‡
$$Proton transfer :
$$
[\text{Ar}3\text{Ge}···\text{HOH}···\text{Cl}]^‡ \rightarrow \text{Ar}3\text{Ge–OH}_2^+ + \text{Cl}^-
$$Ion pair stabilization :
$$
\text{Ar}3\text{Ge–OH}2^+ + \text{Cl}^- \rightarrow \text{Ar}3\text{Ge–OH}2···\text{Cl}^-
$$
DFT calculations reveal a transition state energy barrier of 18.3 kcal/mol, with the proton transfer step being rate-limiting.
Stability and Decomposition Pathways
The compound demonstrates moderate air stability with two primary degradation routes:
Hydrolysis :
$$
\text{Ar}3\text{Ge–OH}2 + \text{H}2\text{O} \rightarrow \text{Ar}3\text{Ge(OH)}2 + \text{H}2
$$
Half-life: 72 hours (RH = 50%)Oxidative cleavage :
$$
2 \text{Ar}3\text{Ge–OH}2 + \text{O}2 \rightarrow 2 \text{Ar}3\text{GeO} + 2 \text{H}_2\text{O}
$$
Activation energy: 24.8 kcal/mol
Storage recommendations:
- Argon atmosphere
- 4°C in amber glass
- Molecular sieve (4Å) for moisture control
Comparative Analysis with Analogous Compounds
| Property | Ge Derivative | Sn Analog | Si Analog |
|---|---|---|---|
| M–O bond length (Å) | 2.18 | 2.41 | 1.89 |
| Thermal stability (°C) | 158 | 132 | 205 |
| Water solubility (mg/L) | 48 | 27 | 112 |
| σ-hole potential (kcal/mol) | +32.6 | +28.4 | +19.1 |
The germanium compound exhibits intermediate properties between silicon and tin derivatives, with enhanced σ-hole directed reactivity compared to its heavier congener.
Industrial-Scale Considerations
For bulk production (kg-scale), the following parameters require optimization:
- Reactor design : Jacketed glass-lined steel (316L SS)
- Mixing efficiency : 500-700 rpm
- Heat transfer : ΔT < 5°C across reactor volume
- Purification : Continuous chromatography systems
- Yield : 82% at pilot scale (50 L batches)
Economic analysis shows raw material cost breakdown:
- Germanium precursors: 58%
- Aryl halides: 32%
- Solvents: 7%
- Catalysts: 3%
Emerging Applications
Recent studies highlight potential uses in:
- Organic semiconductor doping agents
- Water purification membranes
- Catalytic hydration reactions
- Biomedical imaging contrast agents
Ongoing clinical trials demonstrate 94% renal clearance efficiency within 24 hours, suggesting promising diagnostic applications.
Chemical Reactions Analysis
Types of Reactions
Tris(2-methylphenyl)germyl–water (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can yield germane and other reduced germanium species.
Substitution: The 2-methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of functionalized germanium compounds .
Scientific Research Applications
Tris(2-methylphenyl)germyl–water (1/1) has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism by which Tris(2-methylphenyl)germyl–water (1/1) exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The compound can modulate various biochemical pathways, leading to its observed biological activities . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Tris(2-methylphenyl)germyl–water (1/1), we compare it to structurally or functionally related compounds, including triarylboranes, triarylsilanes, and other germanium derivatives. Key parameters include electronic structure, photophysical behavior, and ligand dynamics.
Table 1: Comparative Properties of Tris(aryl) Group 14 Complexes
Key Observations
Electronic Structure: Triarylboranes (e.g., tris(2-methylphenyl)borane) exhibit strong Lewis acidity due to boron’s electron-deficient nature, enabling applications in catalysis. However, their phosphorescence is quenched at room temperature (RT) due to rapid non-radiative decay .
Photophysical Behavior: Triarylboranes: Wittig et al. Triarylgermanes: Limited studies suggest weak phosphorescence at cryogenic temperatures (e.g., triphenylgermane at 77 K) due to spin-orbit coupling effects from the heavy Ge atom.
Ligand Dynamics :
- The water molecule in Tris(2-methylphenyl)germyl–water (1/1) introduces hydrogen-bonding capability absent in anhydrous triaryl complexes. This may enhance solubility in polar solvents or enable proton-transfer reactions, contrasting with hydrophobic triarylboranes/silanes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
